3-Iodoquinolin-8-amine

Overview

Description

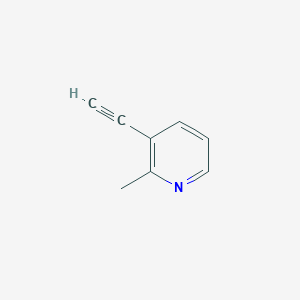

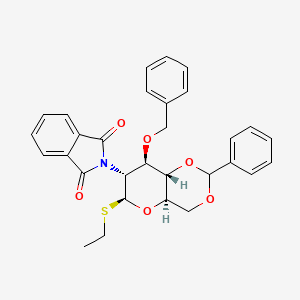

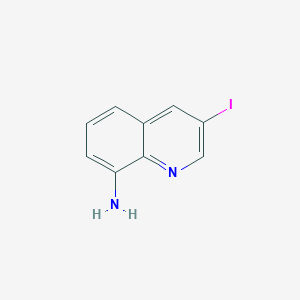

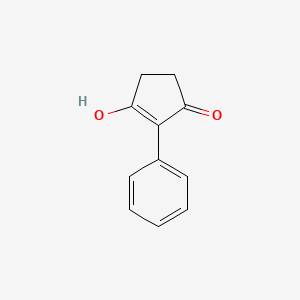

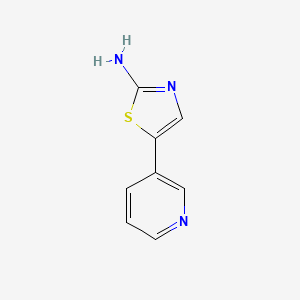

3-Iodoquinolin-8-amine is a compound that can be synthesized through various chemical reactions, often involving iodine or iodine-containing reagents as a key catalyst or reactant. The structure of 3-iodoquinolin-8-amine is characterized by the presence of an iodine atom at the third position and an amine group at the eighth position on the quinoline ring system. This compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of quinoline derivatives, which are structurally related to 3-iodoquinolin-8-amine, can be achieved through different methods. For instance, a domino reaction catalyzed by indium chloride in water can be used to synthesize various tetrahydroquinoline derivatives from aromatic amines and cyclic enol ethers . Another approach involves a one-pot synthesis of 3,4-dihydroquinazolin-4-ones from anthranilic acids, ortho esters, and amines using iodine as a catalyst under solvent-free conditions . Additionally, 3-arylideneaminoquinazolin-4(1H)-one derivatives can be synthesized using iodine catalysis in ionic liquids . A single-step synthesis of 3-iodoquinolines from 2-aminophenyl ketones through regioselective electrophilic cyclization has also been reported, which is particularly relevant to the synthesis of 3-iodoquinolin-8-amine .

Molecular Structure Analysis

The molecular structure of 3-iodoquinolin-8-amine is not directly discussed in the provided papers. However, the structure of a related compound, 8-iodoquinolinium triiodide tetrahydrofuran solvate, has been analyzed, revealing a planar quinolinium cation and almost linear triiodide ion . This suggests that the 3-iodoquinolin-8-amine would also exhibit a planar structure around the quinoline ring system, with the iodine atom likely adding steric bulk to the molecule.

Chemical Reactions Analysis

The chemical reactivity of 3-iodoquinolin-8-amine can be inferred from related compounds. Iodine catalysis is a common theme in the synthesis of quinoline derivatives, as seen in the synthesis of 3-arylquinolines from α-aminoacetophenones and trans-β-nitrostyrenes . The iodine atom in 3-iodoquinolin-8-amine could potentially be involved in further electrophilic substitution reactions due to its reactivity.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis Techniques and Applications

- Regioselective Synthesis : 3-Iodoquinolin-8-amine is used in the highly regioselective synthesis of functionalized quinolines, which can be further functionalized by various coupling reactions (Ali et al., 2011).

- Substituted Quinolines : Highly substituted 2-perfluoroalkyl-3-iodoquinolines are prepared from 3-iodoquinolin-8-amine, showing utility in Suzuki, annulation, dehalogenation, and carboxylation reactions. Their antimalarial activity is also explored (Likhar et al., 2009).

- Arylation and Alkylation : The compound finds application in palladium-catalyzed, auxiliary-assisted direct arylation and alkylation of sp2 and sp3 C-H bonds (Nadres et al., 2013).

- Single-Step Synthesis Approach : A highly facile, single-step synthetic approach for 3-iodoquinolines from 2-aminobenzophenones and terminal alkynes is developed, showcasing a straightforward method for synthesizing these compounds (Yaragorla et al., 2017).

Chemical Reactions and Catalysis

- Oxidative C−H Amination : 3-Iodoquinolin-8-amine is involved in oxidative C−H amination of 8-acylaminoquinolines with N-fluorobenzenesulfonimide, a process mediated by hypervalent iodine reagents (Wang et al., 2016).

- Tandem Metal-Catalyzed Aminations : The compound is used in regioselective tandem metal-catalyzed aminations on dihaloquinolines, yielding new heterocyclic scaffolds of the dipyridoimidazole type (Loones et al., 2007).

Biological and Pharmaceutical Research

- Inhibitor of Protein Kinase Novel 3 (PKN3) : A derivative of3-Iodoquinolin-8-amine has been identified as a potent inhibitor of Protein Kinase Novel 3 (PKN3), which is significant in studying the biology of PKN3 related to various cancers and diseases (Asquith et al., 2020).8. Antibacterial Properties : 3-Iodoquinolin-8-amine derivatives have been investigated for their antibacterial properties, with certain derivatives showing promising activity against gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Catalysis and Material Science

- Copper-Catalyzed Tandem Annulation : A novel method involving 3-iodoquinolin-8-amine for the synthesis of 3-iodoquinolines via copper-catalyzed tandem annulation has been developed, highlighting its utility in material science (Wang et al., 2016).

- Aminocarbonylation Reactions : The compound is utilized in aminocarbonylation reactions to produce various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives, demonstrating its significance in organic synthesis (Chniti et al., 2021).

Safety And Hazards

Safety precautions for handling 3-Iodoquinolin-8-amine include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

3-iodoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMKBPNVNXDMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313282 | |

| Record name | 8-Quinolinamine, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodoquinolin-8-amine | |

CAS RN |

497084-47-6 | |

| Record name | 8-Quinolinamine, 3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497084-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)